- Improved synthesis of chiral N-protected allylic aminesSynthesis, 1994, (12), 1463-6,
Cas no 89985-86-4 (tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate)
![tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate structure](https://ja.kuujia.com/scimg/cas/89985-86-4x500.png)
89985-86-4 structure
商品名:tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate
tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate 化学的及び物理的性質
名前と識別子
-
- (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
- (R)-tert-butyl 1-hydroxybut-3-en-2-ylcarbaMate
- 2-Methyl-2-propanyl [(2R)-1-hydroxy-3-buten-2-yl]carbamate
- Carbamic acid, [1-(hydroxymethyl)-2-propenyl]-, 1,1-dimethylethyl ester,(R)-
- tert-Butyl [(1R)-1-(hydroxymethyl)prop-2-en-1-yl]carbamate
- (R)-tert-butyl(1-hydroxybut-3-en-2-yl)carbamate
- HYVYNSIWYIWTCK-SSDOTTSWSA-N
- (2R)-N-t-butoxycarbonyl-2-amino-3-butenol
- (3R)-3-(tert-Butoxycarbonylamino)-1-butene-4-ol
- tert-Butyl[(1R)-1-(hydroxymethyl)prop-2-en-1-yl]carbamate
- 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]carbamate (ACI)
- Carbamic acid, [(1R)-1-(hydroxymethyl)-2-propenyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, [1-(hydroxymethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (R)- (ZCI)
- tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate
- tert-butyl (R)-(1-hydroxybut-3-en-2-yl)carbamate
- SCHEMBL9511453
- EN300-319015
- J-502277
- (R)-t-Butyl (1-hydroxybut-3-en-2-yl)carbamate
- 89985-86-4
- DS-6864
- (R)-2-(Boc-amino)-3-buten-1-ol
- AKOS016014794
- Tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate
- DAlc2-H_000052
- CS-W000577
- DB-290209
- MFCD19688626
-
- MDL: MFCD19688626
- インチ: 1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m1/s1
- InChIKey: HYVYNSIWYIWTCK-SSDOTTSWSA-N
- ほほえんだ: O(C(=O)N[C@@H](CO)C=C)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 187.12084340g/mol
- どういたいしつりょう: 187.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- PSA: 62.05000
- LogP: 1.26240
tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319015-0.25g |
tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate |
89985-86-4 | 0.25g |
$1235.0 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC010-50mg |
tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate |
89985-86-4 | 95+% | 50mg |
299.0CNY | 2021-07-12 | |
abcr | AB480006-1 g |
(R)-t-Butyl (1-hydroxybut-3-en-2-yl)carbamate; . |
89985-86-4 | 1g |
€609.30 | 2023-06-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R54140-100mg |
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate |
89985-86-4 | 95% | 100mg |
¥553.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC010-100mg |
tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate |
89985-86-4 | 95+% | 100mg |
497CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC010-1g |
tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate |
89985-86-4 | 95+% | 1g |
2620.0CNY | 2021-07-12 | |
ChemScence | CS-W000577-250mg |
(R)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate |
89985-86-4 | 250mg |
$110.0 | 2022-04-26 | ||
Enamine | EN300-319015-1.0g |
tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate |
89985-86-4 | 1g |
$0.0 | 2023-06-07 | ||
Chemenu | CM194718-250mg |
tert-butyl (R)-(1-hydroxybut-3-en-2-yl)carbamate |
89985-86-4 | 95% | 250mg |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050359-100mg |
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate |
89985-86-4 | 98% | 100mg |
¥733.00 | 2024-04-26 |
tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Solvents: Methanol , Water
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Solvents: Methanol , Water
リファレンス
- The total synthesis of (-)-α-kainic acid using titanium-mediated diene metallabicyclization methodologyChemical Communications (Cambridge), 1999, (3), 245-246,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Amberlyst Solvents: Methanol , Water
リファレンス
- An improved procedure for the preparation of the Garner aldehyde and its use for the synthesis of N-protected 1-halo-2-(R)-amino-3-butenesSynthesis, 1994, (1), 31-3,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.2 Reagents: Sodium borohydride Solvents: Ethanol , Methanol
1.2 Reagents: Sodium borohydride Solvents: Ethanol , Methanol
リファレンス
- Chiral electrophilic "glycinal" equivalents. New synthons for optically active α-amino acids and 4-substituted 2-oxazolidinonesTetrahedron, 1997, 53(4), 1275-1294,
ごうせいかいろ 5
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; cooled; 24 h, rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
リファレンス
- Synthesis of a cisplatin derivative from lithocholic acidTetrahedron, 2018, 74(38), 5392-5398,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 2 h, 65 °C
リファレンス
- Modular Construction of Protected 1,2/1,3-Diols, -Amino Alcohols, and -Diamines via Catalytic Asymmetric Dehydrative Allylation: An Application to Synthesis of SphingosineJournal of Organic Chemistry, 2017, 82(17), 9160-9170,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 20 h, rt
リファレンス
- Dynamic kinetic asymmetric allylic amination and acyl migration of vinyl aziridines with imido carboxylatesAngewandte Chemie, 2007, 46(32), 6123-6125,
ごうせいかいろ 8
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
リファレンス
- A straightforward synthesis of allyl amines from α-amino acids without racemizationChemistry Letters, 1987, (10), 2085-8,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 0 °C; 0 °C → rt; 12 h, rt
リファレンス
- Progress toward the Total Synthesis of Lucentamycin A: Total Synthesis and Biological Evaluation of 8-epi-Lucentamycin AJournal of Organic Chemistry, 2009, 74(22), 8852-8855,
ごうせいかいろ 10
はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: Dichloromethane ; 1 h, rt
リファレンス
- An Oligomer-Based Approach to Skeletal Diversity in Small-Molecule SynthesisJournal of the American Chemical Society, 2006, 128(46), 14766-14767,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Methylamine ; 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate
リファレンス
- Discovery of 4,7-Diamino-5-(4-phenoxyphenyl)-6-methylene-pyrimido[5,4-b]pyrrolizines as Novel Bruton's Tyrosine Kinase InhibitorsJournal of Medicinal Chemistry, 2018, 61(10), 4608-4627,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
1.2 Reagents: Triethylamine , Di-tert-butyl dicarbonate Solvents: Tetrahydrofuran , Water ; 7 h, rt
1.2 Reagents: Triethylamine , Di-tert-butyl dicarbonate Solvents: Tetrahydrofuran , Water ; 7 h, rt
リファレンス
- Synthesis of enantiomerically pure (+)- and (-)-protected 5-aminomethyl-1,3-oxazolidin-2-one derivatives from allylamine and carbon dioxideTetrahedron: Asymmetry, 2006, 17(17), 2548-2557,
tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate Raw materials
- tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
- 1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]-
- Di-tert-butyl dicarbonate
- (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine
- (4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine
- Isopropenyl acetate
- 1,1-Dimethylethyl N-[(1R)-1-[(benzoyloxy)methyl]-2-propen-1-yl]carbamate
tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate Preparation Products
tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
2. Caper tea
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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推奨される供給者
Amadis Chemical Company Limited
(CAS:89985-86-4)tert-butyl N-[(1R)-1-(hydroxymethyl)allyl]carbamate

清らかである:99%/99%
はかる:5g/1g
価格 ($):1275.0/364.0